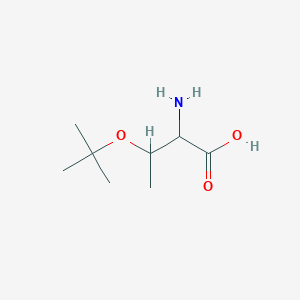

2-Amino-3-(tert-butoxy)butanoic acid

Description

Properties

IUPAC Name |

2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJINEMBBQVPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

L-Threonine (L-2-Amino-3-hydroxybutanoic acid)

- Structure : Differs by replacing the tert-butoxy group with a hydroxyl (-OH) at the third carbon.

- Physicochemical Properties: Lower molecular weight (119.12 g/mol vs. 175.23 g/mol). Higher aqueous solubility due to the hydrophilic -OH group. pKa values: 2.088 (carboxylic acid) and 9.100 (amino group) .

- Applications : Integral to protein biosynthesis; lacks the protective tert-butoxy group, making it unsuitable for synthetic steps requiring selective deprotection .

(2S,3R)-2-Amino-3-(benzyloxy)butanoic Acid

- Structure : Substitutes tert-butoxy with a benzyloxy (-OCH₂C₆H₅) group.

- Physicochemical Properties: Higher molecular weight (209.24 g/mol) due to the benzyl moiety. Increased lipophilicity compared to the tert-butoxy analog. Applications: Used in synthetic intermediates; benzyl groups are easier to remove via hydrogenolysis but less stable under acidic conditions than tert-butyl .

Comparison with Stereoisomers

(2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid

- Structure : Shares the tert-butoxy group but differs in stereochemistry (2R,3R).

- Properties: Identical molecular weight (175.23 g/mol) but distinct spatial arrangement. Potential differences in enzymatic recognition and pharmacological activity due to chirality. Limited solubility and safety data mirror the (2S,3R) isomer .

Physicochemical Properties Table

*Inferred from structural analogs like threonine .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Amino-3-(tert-butoxy)butanoic acid while preserving stereochemical integrity?

- Methodological Answer : The tert-butoxy group is typically introduced via protection of hydroxyl or amino groups using Boc (tert-butoxycarbonyl) chemistry. For example, serine derivatives can be modified by reacting with di-tert-butyl dicarbonate under basic conditions (e.g., sodium bicarbonate) to protect the amino group, followed by selective deprotection if needed . Stereochemical integrity is maintained by using chiral starting materials and avoiding harsh reaction conditions that could induce racemization. Polar solvents (e.g., THF, DMF) and low temperatures (0–4°C) are recommended during critical steps to minimize stereochemical scrambling.

Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the tert-butoxy group (distinct singlet at ~1.2 ppm for H) and the amino acid backbone .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (ester C=O) and ~3300 cm (N-H stretch) validate functional groups.

- X-ray Crystallography : Provides absolute stereochemical confirmation but requires high-purity crystals .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the 3D structure and predict vibrational frequencies, aiding in spectral interpretation .

Advanced Research Questions

Q. How can quantum chemical computations guide the prediction of reactivity and molecular interactions for this compound?

- Methodological Answer : DFT-based geometry optimization (e.g., B3LYP/6-31G*) calculates bond lengths, angles, and electronic properties like HOMO-LUMO gaps, which predict electrophilic/nucleophilic sites . Solvent-accessible surface area models identify regions prone to hydrophobic or polar interactions. For example, the tert-butoxy group’s steric bulk reduces accessibility to enzymatic cleavage, as shown in peptide stability studies .

Q. How should researchers design experiments to assess the impact of structural modifications on biological activity?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with substitutions (e.g., methoxy → fluoro or chloro groups) and compare bioactivity using assays like enzyme inhibition or receptor binding .

- Structure-Activity Relationship (SAR) : Replace the tert-butoxy group with smaller alkoxy groups (e.g., methoxy) to evaluate steric effects. For instance, analogs lacking the tert-butoxy group showed reduced metabolic stability in hepatic microsomal assays .

- Data Normalization : Use a common scaffold (e.g., amino acid backbone) to isolate substituent effects and minimize confounding variables .

Q. What methodologies resolve contradictions in reported synthetic yields or purities of derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) and purification methods (e.g., HPLC with C18 columns). For example, inconsistent yields of Boc-protected derivatives were resolved by optimizing reaction times and Boc reagent stoichiometry .

- Orthogonal Protection Strategies : Use alternate protecting groups (e.g., Fmoc) to confirm whether side reactions (e.g., tert-butoxy cleavage) affect purity .

Q. How does the tert-butoxy group influence the compound’s stability under different experimental conditions?

- Methodological Answer :

- Thermal Stability : The tert-butoxy group enhances thermal stability due to steric hindrance, as shown by thermogravimetric analysis (TGA) with decomposition temperatures >200°C .

- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA cleavage in peptide synthesis), requiring pH-controlled storage (pH 6–8) .

- Long-Term Storage : Store at -20°C in desiccated environments to prevent hydrolysis, as moisture accelerates tert-butoxy degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.